

A Technical Guide to the Physicochemical Properties of Vanillin-13C

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **Vanillin-13C**. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document presents quantitative data in structured tables, details experimental methodologies, and includes a visualization of a key analytical workflow.

Core Physicochemical Properties

Vanillin-13C, an isotopically labeled form of vanillin, is a valuable tool in analytical and metabolic studies. Its physicochemical properties are fundamentally similar to its unlabeled counterpart, with the key difference being the incorporation of a carbon-13 isotope at a specific position in the molecule, which increases its molecular weight.[1][2] This labeling is critical for its use as an internal standard in quantitative analyses by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **Vanillin-13C** and its unlabeled analogue for comparative purposes.



Property	Vanillin-13C	Vanillin (unlabeled)
Molecular Formula	¹³ CC7H8O3	C ₈ H ₈ O ₃
Molecular Weight	153.14 g/mol [1]	152.15 g/mol [4]
Melting Point	81-83 °C[2]	81-83 °C[5][6]
Boiling Point	170 °C at 15 mmHg[2]	285 °C at 760 mmHg[4][7]
Appearance	Solid[2]	White to slightly yellowish crystalline solid[4][8]

Table 1: General Physicochemical Properties

Solvent	Solubility of Vanillin	
Water	10 g/L (at 25 °C)[9]	
Ethanol (95%)	Soluble (1 part in 2 parts ethanol)[4][9]	
Glycerol	Soluble (1 part in 20 parts glycerol)[4]	
Chloroform	Freely soluble[4][9]	
Ether	Freely soluble[4]	
Hexane	Poorly soluble[8]	

Table 2: Solubility Profile of Vanillin

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are outlines of standard experimental protocols.

Melting Point Determination

The melting point of **Vanillin-13C** is determined using the capillary method with a melting point apparatus.



Procedure:

- A small, powdered sample of Vanillin-13C is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated instrument like DigiMelt).[10][11]
- The sample is heated at a controlled rate (e.g., a slow ramp of 2 °C/min).[11]
- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point of **Vanillin-13C** at reduced pressure can be determined using a micro-boiling point method.

Procedure:

- A small amount of the Vanillin-13C is placed in a small test tube or vial.
- A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
- The apparatus is heated in a Thiele tube or other suitable heating bath.[10]
- As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that pressure.[10]

Solubility Determination

The solubility of vanillin in various solvents is determined by preparing saturated solutions and measuring the concentration of the dissolved solid.



Procedure:

- An excess amount of vanillin is added to a known volume of the solvent in a thermostatted reactor to create a saturated solution.[12]
- The mixture is stirred for a sufficient time (e.g., 3 hours) to ensure equilibrium is reached.[12]
- The solution is then filtered to remove the undissolved solid.
- The concentration of vanillin in the filtrate is determined using a suitable analytical method, such as UV/Vis spectrophotometry at a specific wavelength (e.g., 312 nm).[12]
- This procedure is repeated at different temperatures to determine the temperature dependency of solubility.[12][13]

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR is a powerful technique for determining the site-specific isotopic abundance of ¹³C in vanillin, which is crucial for authenticating its origin (natural vs. synthetic).

Sample Preparation:

- A precisely weighed amount of the vanillin sample (e.g., 0.1000 g) is dissolved in a deuterated solvent (e.g., 0.5 mL of acetone-d6).
- An internal standard (e.g., 0.0100 g of CH₃¹³COONa) and a relaxation reagent (e.g., 0.0050 g of Cr(acac)₃) are added to the solution.
- The mixture is transferred to a 10 mm outer diameter NMR tube.

NMR Data Acquisition:

- The ¹³C NMR spectrum is recorded on a high-field NMR spectrometer (e.g., Bruker 400 MHz).
- Quantitative acquisition parameters are employed, including a long relaxation delay and inverse-gated decoupling, to ensure accurate signal integration.



Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the authentication of vanillin using quantitative ¹³C NMR spectroscopy.



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Caption: Workflow for Vanillin Authentication via Quantitative ¹³C NMR.

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